N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran and thiolane intermediates, followed by their coupling with the dimethylaminophenylmethyl group. The final step involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE: has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N2O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C26H32N2O4S/c1-18(2)20-7-10-25-24(13-20)21(16-32-25)14-26(29)28(23-11-12-33(30,31)17-23)15-19-5-8-22(9-6-19)27(3)4/h5-10,13,16,18,23H,11-12,14-15,17H2,1-4H3 |
InChI Key |
XKDMXTPRWIADHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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